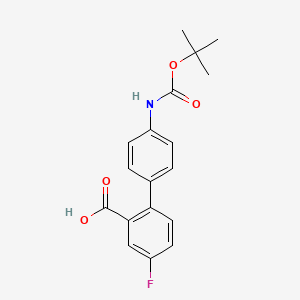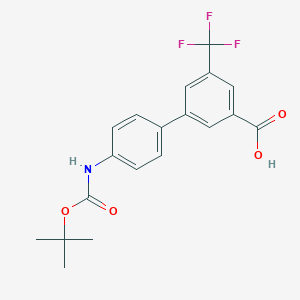![molecular formula C17H16FNO4S B6412767 5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261916-07-7](/img/structure/B6412767.png)
5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, commonly known as FSBA, is a novel fluorinated benzoic acid derivative with a wide range of applications in scientific research. It is an important building block for the synthesis of various organic compounds and has been used as a substrate for the synthesis of a variety of organic molecules. FSBA is a valuable tool for organic chemists due to its unique properties such as high solubility in organic solvents and its ability to form stable complexes with other molecules.
作用机制
FSBA has been found to act as an inhibitor of various enzymes, such as protein kinases and proteases. It has been found to bind to the active site of these enzymes and prevent them from performing their normal functions. In addition, FSBA has been found to interact with other molecules, such as DNA and RNA, in order to regulate their functions.
Biochemical and Physiological Effects
FSBA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as protein kinases and proteases, which are involved in the regulation of various cellular processes. In addition, FSBA has been found to interact with other molecules, such as DNA and RNA, in order to regulate their functions. Furthermore, FSBA has been found to have anti-inflammatory and anti-cancer properties, which have been studied in various animal models.
实验室实验的优点和局限性
FSBA has several advantages and limitations when used in laboratory experiments. One of the main advantages of using FSBA is its high solubility in organic solvents, which makes it easy to use in various experiments. Additionally, FSBA has been found to form stable complexes with other molecules, which makes it useful for the synthesis of various organic compounds. However, FSBA has also been found to be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
FSBA has a wide range of potential applications in scientific research. Future research should focus on the development of new methods for the synthesis of FSBA and its derivatives, as well as the development of new applications for FSBA, such as its use in drug development and in the study of catalytic reactions. Additionally, further research should be conducted on the biochemical and physiological effects of FSBA, as well as its potential therapeutic applications. Finally, further research should be conducted on the toxicity of FSBA and its derivatives in order to ensure its safe use in laboratory experiments.
合成方法
FSBA can be synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzoic acid with 3-pyrrolidinesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 5-fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid in a high yield. The second step involves the hydrolysis of the obtained product to yield FSBA.
科学研究应用
FSBA has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various organic molecules, such as peptides, nucleosides, and nucleotides. It has also been used in the synthesis of various pharmaceutical compounds, such as inhibitors of protein kinases and proteases. In addition, FSBA has been used as a ligand for the preparation of metal complexes, which have been used in the study of catalytic reactions.
属性
IUPAC Name |
3-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-15-9-13(8-14(10-15)17(20)21)12-4-3-5-16(11-12)24(22,23)19-6-1-2-7-19/h3-5,8-11H,1-2,6-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBLFLPRJXXTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692321 |
Source


|
| Record name | 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261916-07-7 |
Source


|
| Record name | 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)
![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)

![4-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412731.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412736.png)
![5-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412744.png)
![3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412748.png)
![2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412755.png)
![6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412762.png)
![3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412777.png)
![4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412785.png)
![5-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412788.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412796.png)